

Mass Spectrometry Analysis of 2-Amino-5-methylbenzyl alcohol: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-5-methylbenzyl alcohol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of **2-Amino-5-methylbenzyl alcohol** (C₈H₁₁NO), a compound of interest in various research and development sectors. This document outlines its mass spectral characteristics, proposes fragmentation pathways, and provides standardized experimental protocols for its analysis.

Compound Profile

Property	Value	Source
Chemical Name	2-Amino-5-methylbenzyl alcohol	[1]
CAS Number	34897-84-2	[1][2][3][4][5]
Molecular Formula	C ₈ H ₁₁ NO	[1][2][3][5][6]
Molecular Weight	137.18 g/mol	[1][3][5][6]
Structure	(2-amino-5-methylphenyl)methanol	[1]

Mass Spectral Data

The mass spectrum of **2-Amino-5-methylbenzyl alcohol** is characterized by a distinct fragmentation pattern. The quantitative data available from Gas Chromatography-Mass

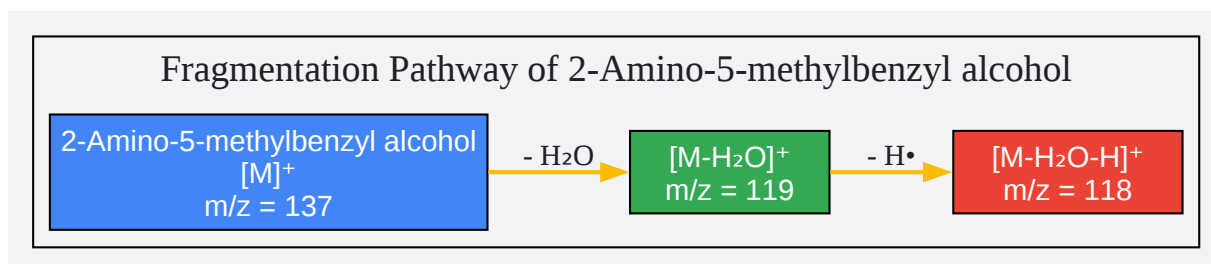
Spectrometry (GC-MS) analysis is summarized below.

m/z	Ion	Relative Intensity	Notes
137	$[M]^+$	Present	Molecular Ion Peak.[1]
119	$[M-H_2O]^+$	2nd Highest Peak	Loss of a water molecule.[1]
118	$[M-H_2O-H]^+$	Top Peak	Loss of water followed by a hydrogen radical. [1]

Fragmentation Pathway Analysis

The fragmentation of **2-Amino-5-methylbenzyl alcohol** under electron ionization (EI) is primarily driven by the presence of the amino and benzyl alcohol functional groups. The following is a proposed fragmentation pathway based on established chemical principles and the observed mass spectral data.

Upon ionization, the molecule loses an electron to form the molecular ion at m/z 137. The primary fragmentation route involves the characteristic loss of a water molecule (18 Da) from the benzyl alcohol group, a common fragmentation for alcohols, leading to the formation of a resonance-stabilized cation at m/z 119[7][8][9][10]. Subsequent loss of a hydrogen radical from this intermediate results in the base peak at m/z 118.



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Caption: Proposed EI fragmentation pathway for **2-Amino-5-methylbenzyl alcohol**.

Experimental Protocols

The following is a generalized protocol for the analysis of **2-Amino-5-methylbenzyl alcohol** using Gas Chromatography-Mass Spectrometry (GC-MS).

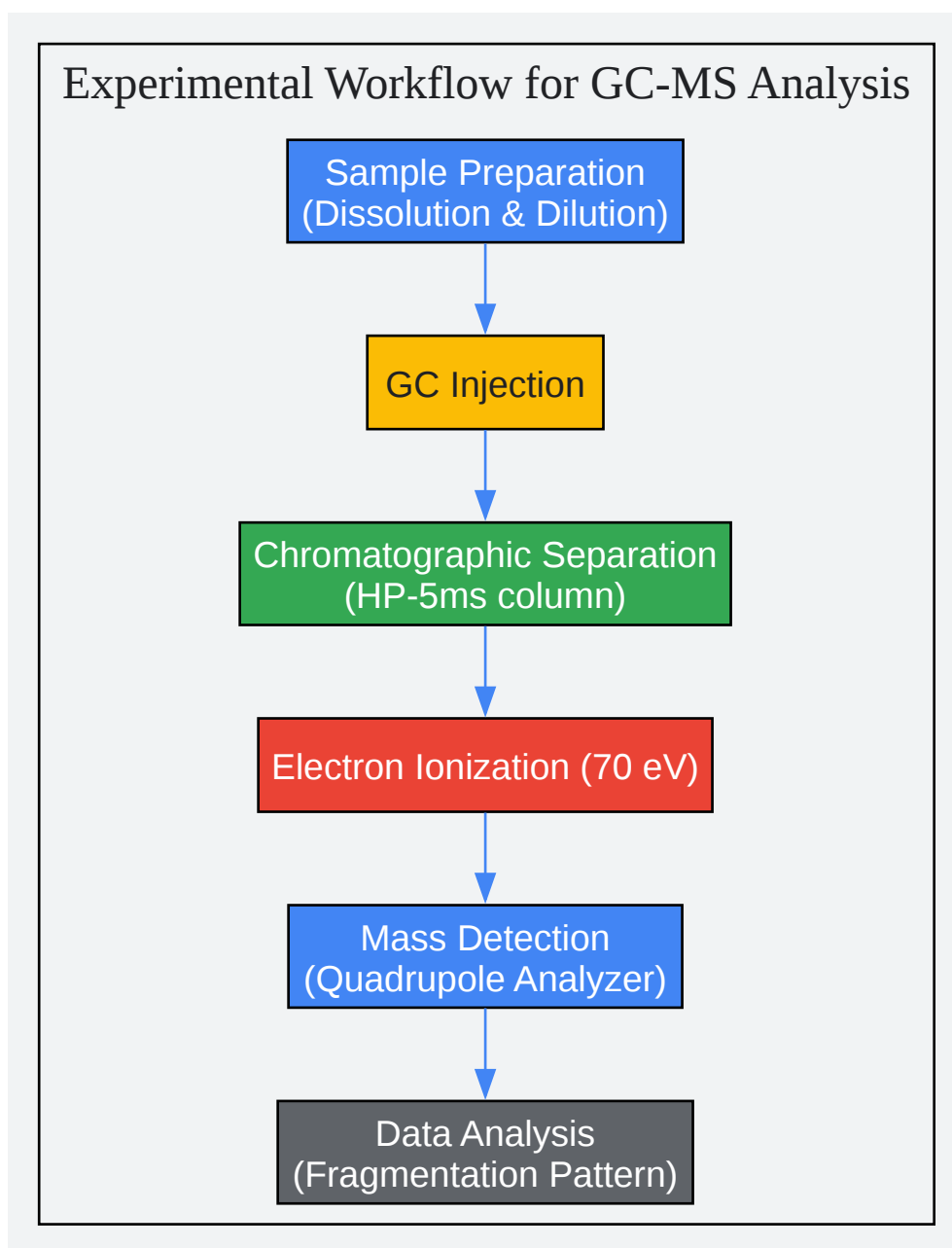
4.1. Sample Preparation

- **Standard Solution:** Prepare a 1 mg/mL stock solution of **2-Amino-5-methylbenzyl alcohol** in a suitable solvent such as methanol or ethyl acetate.
- **Working Solutions:** Perform serial dilutions of the stock solution to prepare working standards of desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- **Sample Matrix:** For analysis in complex matrices, an appropriate extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte and minimize matrix effects.

4.2. GC-MS Instrumentation and Conditions

- **Gas Chromatograph:** Agilent 7890B GC System or equivalent.
- **Mass Spectrometer:** Agilent 5977A MSD or equivalent.
- **Column:** HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
- **Inlet Temperature:** 250 °C
- **Injection Volume:** 1 µL (splitless mode)
- **Oven Temperature Program:**
 - Initial temperature: 80 °C, hold for 1 minute.
 - Ramp: 10 °C/min to 280 °C.
 - Hold: 5 minutes at 280 °C.
- **Carrier Gas:** Helium at a constant flow rate of 1.0 mL/min.

- MSD Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-400.



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Caption: General experimental workflow for the GC-MS analysis.

Conclusion

The mass spectrometry analysis of **2-Amino-5-methylbenzyl alcohol** reveals a clear and predictable fragmentation pattern dominated by the loss of water and a subsequent hydrogen radical. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals in the accurate identification and quantification of this compound. The provided experimental protocol can be adapted to various analytical challenges in drug development and scientific research.

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